9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
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Overview
Description
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with two biphenyl groups at the 9-position. The presence of biphenyl groups enhances the compound’s stability and electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and biphenyl derivatives.
Grignard Reaction: A Grignard reagent is prepared from a biphenyl halide and magnesium in anhydrous ether. This reagent is then reacted with fluorene to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the mixture for several hours.
Industrial Production Methods
In industrial settings, the production of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve:
Scale-Up of Grignard Reaction: The Grignard reaction is scaled up using larger reactors and automated systems to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Chemical Reactions Analysis
Types of Reactions
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Photovoltaics: Employed in the development of organic photovoltaic cells for efficient energy conversion.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its high sensitivity and selectivity.
Pharmaceuticals: Investigated for potential use in drug delivery systems and as a building block for synthesizing biologically active compounds.
Mechanism of Action
The mechanism of action of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s unique electronic properties enable it to participate in charge transfer processes, making it effective in electronic applications.
Molecular Targets: In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Similar structure but with diphenylamine groups instead of biphenyl groups.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Contains carbazole units attached to biphenyl.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its hole transport capability in OLEDs.
Uniqueness
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene stands out due to its:
Enhanced Stability: The biphenyl groups provide additional stability compared to other fluorene derivatives.
Superior Electronic Properties: Its structure allows for efficient charge transport, making it highly suitable for electronic applications.
Properties
CAS No. |
328388-12-1 |
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Molecular Formula |
C37H26 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
9,9-bis(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C37H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37(32-25-21-30(22-26-32)28-13-5-2-6-14-28)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26H |
InChI Key |
OOYMVNJYYVQNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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